molecular formula C10H10ClNO3 B5695613 5-chloro-2-(propionylamino)benzoic acid

5-chloro-2-(propionylamino)benzoic acid

Cat. No. B5695613
M. Wt: 227.64 g/mol
InChI Key: XDRIKOQOOWOHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(propionylamino)benzoic acid, also known as CPBA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 251.7 g/mol. CPBA has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

5-chloro-2-(propionylamino)benzoic acid inhibits the activity of enzymes by binding to their active sites and preventing them from carrying out their normal functions. It has been shown to be a competitive inhibitor of COX and a non-competitive inhibitor of LOX. This compound also inhibits the activity of peroxidases by oxidizing their heme groups, which are essential for their activity.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of many diseases such as arthritis and asthma. This compound has also been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, it has been shown to have antimicrobial activity against a wide range of microorganisms.

Advantages and Limitations for Lab Experiments

5-chloro-2-(propionylamino)benzoic acid is a useful tool for studying the activity of enzymes involved in the production of inflammatory mediators. It is relatively easy to synthesize and has a high degree of purity. However, this compound has some limitations for lab experiments. It is unstable in acidic solutions and can decompose over time. Additionally, it has a relatively short half-life in vivo, which limits its usefulness for studying the long-term effects of enzyme inhibition.

Future Directions

There are several future directions for the study of 5-chloro-2-(propionylamino)benzoic acid. One area of research is the development of more stable analogs of this compound that can be used for long-term studies of enzyme inhibition. Another area of research is the study of the effects of this compound on other enzymes involved in the pathogenesis of diseases such as cancer and Alzheimer's disease. Additionally, the antimicrobial properties of this compound could be further explored for the development of new antibiotics. Overall, this compound is a promising tool for scientific research and has the potential to contribute to the development of new treatments for a wide range of diseases.

Synthesis Methods

The synthesis of 5-chloro-2-(propionylamino)benzoic acid involves the reaction of 5-chloroanthranilic acid with propionyl chloride in the presence of a base such as pyridine. The reaction yields this compound as a white crystalline powder with a high degree of purity. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-chloro-2-(propionylamino)benzoic acid has been widely used in scientific research as a tool to study the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It has been shown to inhibit the activity of these enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been used to study the activity of other enzymes such as peroxidases and tyrosinase.

properties

IUPAC Name

5-chloro-2-(propanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-9(13)12-8-4-3-6(11)5-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRIKOQOOWOHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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